1-Methyl-4,5-diphenyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]imidazole
Overview
Description
Synthesis Analysis
Several synthetic routes exist for this compound. Notably, click reactions (such as Huisgen’s 1,3-dipolar cycloaddition) have been employed to construct imidazole-containing compounds . These methods allow efficient assembly of the complex structure.
Physical and Chemical Properties Analysis
- Biological Properties : Derivatives of 1,3-diazole (imidazole) exhibit diverse activities, including antibacterial, antitumor, and antiviral effects .
Scientific Research Applications
Synthesis and Analysis
- Zhou et al. (2018) developed a practical synthetic route for an important pharmaceutical intermediate closely related to the specified compound, demonstrating the significance of these types of compounds in pharmaceutical synthesis (Zhou et al., 2018).
Imidazole Derivatives in Chemical Reactions
- Vorozhtsov et al. (2017) worked on reactions involving imidazole derivatives, highlighting the versatility of these compounds in creating various chemical entities (Vorozhtsov et al., 2017).
Electronic/Substituents Influence
- Eseola et al. (2012) studied the influence of electronic and substituent factors on imidazole rings, showing the compound's relevance in understanding electron interactions in molecular structures (Eseola et al., 2012).
Catalytic Applications
- Naeimi and Aghaseyedkarimi (2016) explored the use of a specific imidazole derivative in catalysis, demonstrating the potential of these compounds in facilitating chemical reactions (Naeimi & Aghaseyedkarimi, 2016).
Polymer Synthesis
- Ghaemy et al. (2013) synthesized new polymers containing imidazole derivatives, indicating the role of such compounds in advanced material science (Ghaemy et al., 2013).
Glycosylmethyl-Imidazoles Synthesis
- Petrušová et al. (2016) synthesized glycosylmethyl-imidazoles using imidazole derivatives, showcasing the compound's utility in complex organic synthesis (Petrušová et al., 2016).
Crystal Structure Analysis
- Saberi et al. (2009) conducted crystal structure analysis of an imidazole derivative, providing insights into the molecular geometry of such compounds (Saberi et al., 2009).
Imidazole Complexes in Ionic Liquids
- Zhang et al. (2003) researched the methylation and trifluoroethylation of imidazole derivatives, contributing to the field of room temperature ionic liquids (Zhang et al., 2003).
Future Directions
Properties
IUPAC Name |
1-methyl-4,5-diphenyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]imidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F3N2S/c1-29-22(19-12-6-3-7-13-19)21(18-10-4-2-5-11-18)28-23(29)30-16-17-9-8-14-20(15-17)24(25,26)27/h2-15H,16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTSAURIOOCUJLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=C1SCC2=CC(=CC=C2)C(F)(F)F)C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F3N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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